2-(Boc-aminomethyl)pyrimidine

Description

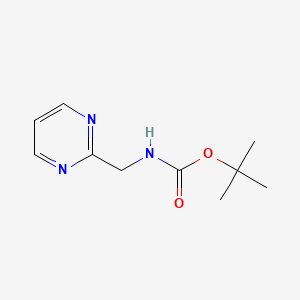

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOFDWCPZCHHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857490 | |

| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260843-26-2 | |

| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Boc-aminomethyl)pyrimidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyl-aminomethyl)pyrimidine (CAS Number: 1260843-26-2), a key building block in contemporary medicinal chemistry. The document details the physicochemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its preparation and subsequent elaboration are provided, alongside data presentation in a structured format to facilitate research and development. This guide aims to serve as a critical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and other molecular interactions has made it a cornerstone in the design of molecules targeting various biological pathways. Within this class of compounds, 2-(Boc-aminomethyl)pyrimidine has emerged as a valuable and versatile intermediate. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the primary amine, allowing for the strategic and sequential introduction of molecular complexity. This makes it an ideal starting material for the synthesis of compound libraries for structure-activity relationship (SAR) studies, particularly in the discovery of enzyme inhibitors and other targeted therapies.[1]

Physicochemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1260843-26-2 |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 g/mol |

| Appearance | White to off-white solid |

| Storage | Room temperature |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a two-step sequence involving the preparation of the parent amine, 2-(aminomethyl)pyrimidine, followed by the protection of the amino group with a Boc moiety. A plausible and commonly employed synthetic strategy is outlined below.

Synthesis of 2-(aminomethyl)pyrimidine

The precursor, 2-(aminomethyl)pyrimidine, can be synthesized from the commercially available 2-(chloromethyl)pyrimidine hydrochloride via a nucleophilic substitution reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add an excess of an ammonia source, for example, a solution of ammonia in methanol or aqueous ammonium hydroxide (e.g., 5-10 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and extract the free amine. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 2-(aminomethyl)pyrimidine.

Boc Protection of 2-(aminomethyl)pyrimidine

The protection of the primary amine of 2-(aminomethyl)pyrimidine is achieved using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: Dissolve 2-(aminomethyl)pyrimidine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. Add a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) either neat or as a solution in the reaction solvent.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up and Purification: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Table 2: Summary of Synthetic Protocol for this compound

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| 1 | 2-(chloromethyl)pyrimidine HCl | Ammonia source (e.g., NH₃ in MeOH), DMF | Room Temperature, 12-24 h | 2-(aminomethyl)pyrimidine |

| 2 | 2-(aminomethyl)pyrimidine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA), DCM or THF/H₂O | 0 °C to Room Temperature, 4-12 h | This compound |

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the controlled reactivity of its functional groups. The Boc-protected amine is stable to a wide range of reaction conditions, allowing for manipulations at other positions of the pyrimidine ring if necessary. The primary application, however, involves the deprotection of the Boc group to liberate the primary amine for subsequent coupling reactions.

Boc Deprotection

The Boc group is readily removed under acidic conditions to yield the corresponding primary amine hydrochloride salt.

Experimental Protocol:

-

Reaction Setup: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM), ethyl acetate, or 1,4-dioxane.

-

Reagent Addition: Add an excess of a strong acid. Commonly used acids include trifluoroacetic acid (TFA) (typically 20-50% in DCM) or a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often accompanied by the evolution of carbon dioxide and isobutylene.

-

Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting hydrochloride salt of 2-(aminomethyl)pyrimidine can often be used in the next step without further purification.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. 2-(Aminomethyl)pyrimidine, readily available from the deprotection of its Boc-protected precursor, serves as a crucial building block in the synthesis of such inhibitors.

A general workflow for the utilization of this compound in the synthesis of a hypothetical kinase inhibitor is depicted below. This involves the deprotection of the amine followed by a coupling reaction, such as an amide bond formation or a nucleophilic aromatic substitution.

Caption: General workflow for the use of this compound in kinase inhibitor synthesis.

Experimental Protocol (General Example - Amide Coupling):

-

Amine Deprotection: Prepare the hydrochloride salt of 2-(aminomethyl)pyrimidine from this compound as described in section 4.1.

-

Coupling Reaction: To a solution of a carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents). Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Addition of Amine: Add the 2-(aminomethyl)pyrimidine hydrochloride salt (1.0-1.2 equivalents) to the reaction mixture, along with an additional equivalent of the base to neutralize the hydrochloride.

-

Reaction Conditions: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. Dry the organic phase, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired N-(pyrimidin-2-ylmethyl)amide.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the reliable reactivity of the Boc-protected amine make it an invaluable tool for the construction of complex molecules, particularly in the development of kinase inhibitors. The detailed protocols and structured data presented in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors, ultimately contributing to the advancement of novel therapeutics.

References

2-(Boc-aminomethyl)pyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Boc-aminomethyl)pyrimidine, a pivotal building block in contemporary medicinal chemistry. The document details its chemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant applications in the development of targeted therapeutics, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide illustrates the involvement of pyrimidine-based compounds in critical cellular signaling pathways, offering a deeper understanding of their therapeutic potential.

Core Compound Specifications

This compound, systematically named tert-butyl (pyrimidin-2-ylmethyl)carbamate, is a key intermediate valued for its protected primary amine, which allows for sequential and controlled chemical modifications.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N₃O₂ | [2] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 1260843-26-2 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | |

| Storage | Room temperature | [2] |

Synthesis Protocol

The synthesis of this compound is achieved through the protection of the primary amine of 2-(aminomethyl)pyrimidine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Experimental Procedure

Materials:

-

2-(Aminomethyl)pyrimidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyrimidine hydrochloride (1.0 equivalent) in dichloromethane (DCM). To this suspension, add triethylamine (2.2 equivalents) and stir at room temperature for 15 minutes to liberate the free amine.

-

Boc Protection: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules.

Kinase Inhibitors

The 2-aminopyrimidine core is a common pharmacophore in the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The Boc-protected amine of this compound can be deprotected under mild acidic conditions to reveal the primary amine, which can then be further functionalized to generate libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[1]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[2] The pyrimidine moiety can be incorporated into the target protein ligand or the linker, and the Boc-protected amine provides a convenient handle for synthetic elaboration.

Signaling Pathways and Logical Relationships

The therapeutic effects of drugs derived from this compound are often mediated through the modulation of specific cellular signaling pathways. Below are diagrams illustrating a generalized experimental workflow for synthesizing a pyrimidine-based inhibitor and a simplified representation of the PROTAC mechanism of action.

Experimental Workflow: Synthesis of a Pyrimidine-Based Inhibitor

Caption: Synthetic workflow for a pyrimidine-based inhibitor.

Logical Relationship: PROTAC Mechanism of Action

References

Solubility Profile of 2-(Boc-aminomethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Boc-aminomethyl)pyrimidine (tert-butyl (pyrimidin-2-ylmethyl)carbamate), a key building block in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility summary, detailed experimental protocols for determining precise solubility, and a logical workflow for this process.

Introduction

This compound is a versatile intermediate widely utilized in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in modulating the reactivity of the aminomethyl moiety and enhancing the compound's solubility in common organic solvents, thereby facilitating its purification and handling. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating drug candidates.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. However, based on the general principles of "like dissolves like" and the known properties of the Boc protecting group and the pyrimidine core, a qualitative solubility profile can be inferred. The bulky and nonpolar nature of the Boc group generally increases solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Often used as a reaction solvent for Boc-protected compounds. |

| Tetrahydrofuran (THF) | Soluble | Good general solvent for a wide range of organic compounds. | |

| Ethyl Acetate (EtOAc) | Soluble | Commonly used for extraction and chromatography of Boc-protected compounds. | |

| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that can dissolve a range of polar and nonpolar compounds. | |

| N,N-Dimethylformamide (DMF) | Soluble | A powerful polar aprotic solvent, likely to dissolve the compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | The pyrimidine core and the carbamate group can interact with protic solvents, but the nonpolar Boc group may limit high solubility. |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, with slightly lower polarity. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the pyrimidine ring, but overall polarity is low. |

| Hexanes | Sparingly Soluble | The high nonpolar character of hexanes is less likely to effectively solvate the more polar pyrimidine and carbamate functionalities. | |

| Diethyl Ether | Moderately Soluble | A relatively nonpolar solvent that can often dissolve Boc-protected compounds. |

Note: This table is intended as a general guideline. Actual solubilities should be determined experimentally.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature bath or incubator/shaker

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess of solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to 24 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact weight of the vial containing the filtered solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Conclusion

Spectroscopic and Structural Elucidation of 2-(Boc-aminomethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Boc-aminomethyl)pyrimidine, a key intermediate in medicinal chemistry and drug discovery. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This guide is intended to support researchers in the identification, characterization, and utilization of this versatile building block.

Data Presentation

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from spectral databases and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | ~8.7 | Doublet | ~4.8 |

| H-5 | ~7.2 | Triplet | ~4.8 |

| -CH₂- | ~4.5 | Doublet | ~6.0 |

| -NH- | ~5.5 | Triplet (broad) | ~6.0 |

| -C(CH₃)₃ | ~1.5 | Singlet | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-4, C-6 | ~157 |

| C-5 | ~119 |

| C=O (Boc) | ~155 |

| -C (CH₃)₃ (Boc) | ~80 |

| -CH₂- | ~46 |

| -C(C H₃)₃ (Boc) | ~28 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3400 - 3200 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium to Strong |

| C=O Stretch (Carbamate) | 1725 - 1700 | Strong |

| C=N, C=C Stretch (Pyrimidine) | 1600 - 1400 | Medium to Strong |

| N-H Bend (Carbamate) | 1540 - 1500 | Medium |

| C-N Stretch | 1350 - 1200 | Medium |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion |

| 210.12 | [M+H]⁺ |

| 154.08 | [M - C₄H₈ + H]⁺ |

| 110.07 | [M - Boc + H]⁺ |

| 95.06 | [C₄H₅N₂-CH₂]⁺ |

Ionization Mode: Electrospray (ESI+).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, ~0.7 mL)

-

NMR tube (5 mm)

-

Pipette

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial to dissolve the sample.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Place a small amount of KBr in an agate mortar and grind to a fine powder.

-

Add 1-2 mg of this compound to the mortar and mix thoroughly with the KBr.

-

Transfer a portion of the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound (~1 mg)

-

Methanol (HPLC grade)

-

Vial

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Prepare a dilute solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of methanol.

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with atom numbering for NMR assignments.

The Advent of a Versatile Building Block: Discovery and Initial Synthesis of 2-(Boc-aminomethyl)pyrimidine

A cornerstone in modern medicinal chemistry, 2-(Boc-aminomethyl)pyrimidine, has emerged as a critical intermediate for the synthesis of a diverse array of bioactive molecules. Its strategic design, incorporating a stable pyrimidine core and a readily deprotectable Boc-amino group, offers chemists a reliable and versatile tool for drug discovery and development.

The pyrimidine scaffold is a privileged structure in pharmaceuticals, frequently appearing in approved drugs due to its wide range of biological activities.[1] The tert-butoxycarbonyl (Boc) protecting group provides a robust yet easily removable shield for the primary amine, allowing for selective chemical modifications at other positions of the molecule under a variety of reaction conditions.[1] This technical guide provides an in-depth overview of the initial synthesis of this valuable compound, including detailed experimental protocols and a summary of the key transformations involved.

Initial Synthetic Approach

The initial synthesis of this compound is conceptually a two-step process. The first step involves the synthesis of the precursor, 2-(aminomethyl)pyrimidine. Subsequently, the primary amine of 2-(aminomethyl)pyrimidine is protected with a tert-butoxycarbonyl (Boc) group. While a singular "discovery" paper for this specific molecule is not prominently documented, its synthesis relies on well-established and fundamental organic chemistry principles.

The synthesis of the 2-(aminomethyl)pyrimidine precursor can be achieved through various methods, often starting from more readily available pyrimidine derivatives. One common approach involves the reduction of 2-cyanopyrimidine. The subsequent Boc protection is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, based on established chemical methodologies.

Step 1: Synthesis of 2-(Aminomethyl)pyrimidine

Reaction: Reduction of 2-Cyanopyrimidine

-

Materials:

-

2-Cyanopyrimidine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., catalytic hydrogenation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl) in diethyl ether

-

-

Procedure:

-

A solution of 2-cyanopyrimidine in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 2-(aminomethyl)pyrimidine.

-

For purification, the crude product can be converted to its hydrochloride salt by treatment with a solution of HCl in diethyl ether, followed by recrystallization.

-

Step 2: Synthesis of this compound

Reaction: Boc-Protection of 2-(Aminomethyl)pyrimidine

-

Materials:

-

2-(Aminomethyl)pyrimidine (or its hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base (if starting from the hydrochloride salt)

-

Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 2-(aminomethyl)pyrimidine in dichloromethane, triethylamine is added (if starting with the hydrochloride salt), and the mixture is stirred at room temperature.

-

Di-tert-butyl dicarbonate, dissolved in dichloromethane, is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for several hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Cyanopyrimidine | LiAlH₄ | Diethyl Ether | 0 to RT | 4-6 | 70-85 |

| 2 | 2-(Aminomethyl)pyrimidine | (Boc)₂O, Et₃N | Dichloromethane | RT | 2-4 | 90-98 |

Logical Workflow of Synthesis

The synthesis of this compound follows a logical and straightforward workflow, beginning with a commercially available starting material and proceeding through two distinct chemical transformations.

Caption: Synthetic workflow for this compound.

Signaling Pathway Context (Hypothetical)

While this compound is a synthetic intermediate and not a signaling molecule itself, its derivatives are often designed to interact with specific biological pathways. For instance, a hypothetical drug candidate synthesized from this building block might target a kinase signaling pathway implicated in cancer.

Caption: Hypothetical inhibition of a kinase pathway by a drug derivative.

References

2-(Boc-aminomethyl)pyrimidine: A Versatile Intermediate in Medicinal Chemistry

Introduction

2-(Boc-aminomethyl)pyrimidine, also known as tert-butyl N-(pyrimidin-2-ylmethyl)carbamate, is a valuable chemical intermediate widely utilized by researchers, scientists, and drug development professionals. Its structure, featuring a pyrimidine core and a Boc-protected aminomethyl group, makes it a versatile building block in the synthesis of a diverse array of complex molecules with significant biological activity. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, while the tert-butoxycarbonyl (Boc) protecting group allows for selective and controlled chemical transformations.[1] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and data presented for easy reference.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1260843-26-2 |

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 g/mol |

| Appearance | White to off-white solid |

| Storage | Room Temperature, Sealed in dry conditions |

Synthesis of this compound

While this compound is commercially available from various suppliers, a general synthetic approach involves the protection of the amino group of 2-(aminomethyl)pyrimidine. A representative protocol for a similar Boc-protection reaction is provided below.

Experimental Protocol: Boc Protection of an Amine

This protocol describes a general method for the Boc protection of a primary amine, which can be adapted for the synthesis of this compound from 2-(aminomethyl)pyrimidine.

Materials:

-

2-(Aminomethyl)pyrimidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-(aminomethyl)pyrimidine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Add the base (e.g., triethylamine, 1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

-

~8.7 ppm (d, 2H): Protons on the pyrimidine ring (positions 4 and 6).

-

~7.2 ppm (t, 1H): Proton on the pyrimidine ring (position 5).

-

~5.5 ppm (br s, 1H): NH proton of the carbamate.

-

~4.5 ppm (d, 2H): Methylene protons (-CH₂-).

-

~1.5 ppm (s, 9H): Protons of the tert-butyl group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

~168 ppm: Carbonyl carbon of the Boc group.

-

~158 ppm: Carbons of the pyrimidine ring (positions 4 and 6).

-

~157 ppm: Carbon of the pyrimidine ring (position 2).

-

~120 ppm: Carbon of the pyrimidine ring (position 5).

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~45 ppm: Methylene carbon (-CH₂-).

-

~28 ppm: Methyl carbons of the tert-butyl group.

Applications in the Synthesis of Bioactive Molecules

This compound is a key building block for the synthesis of various bioactive molecules, particularly kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.

Workflow for Kinase Inhibitor Synthesis

The general workflow for utilizing this compound in the synthesis of kinase inhibitors involves deprotection of the Boc group followed by coupling with a suitable pharmacophore.

Caption: General workflow for kinase inhibitor synthesis.

Application in the Synthesis of EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and numerous pyrimidine-based EGFR inhibitors have been developed. This compound can be a crucial starting material for the synthesis of such inhibitors.

Experimental Protocol: Synthesis of a Pyrimidine-Based Amide (General Procedure)

This protocol outlines a general procedure for the synthesis of an amide derivative from the deprotected 2-(aminomethyl)pyrimidine, a common step in the synthesis of many kinase inhibitors.

Materials:

-

2-(Aminomethyl)pyrimidine (from Boc deprotection)

-

Carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, TEA)

-

Anhydrous DMF or other suitable aprotic solvent

-

Standard workup and purification reagents

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.

-

Add the coupling agent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of 2-(aminomethyl)pyrimidine (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine-based amide.

Targeting the EGFR Signaling Pathway

Pyrimidine-based inhibitors often target the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

Caption: Simplified EGFR signaling pathway and inhibitor action.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in the field of drug discovery and medicinal chemistry. Its pre-functionalized and protected nature provides a convenient starting point for the synthesis of a wide range of complex molecules, particularly kinase inhibitors targeting critical signaling pathways in diseases like cancer. The strategic use of this intermediate allows for the efficient construction of compound libraries for structure-activity relationship studies, ultimately accelerating the development of novel therapeutics. While detailed public-domain synthetic and characterization data for this specific compound is limited, its commercial availability and the well-established chemistry of its functional groups ensure its continued importance in the research and development of new medicines.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the field of medicinal chemistry.[1] Its presence in the natural nucleobases uracil, cytosine, and thymine underscores its profound biological significance.[1][2] This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the development of a wide array of clinically successful drugs.[1][3] This technical guide provides a comprehensive overview of the pyrimidine scaffold, including its synthesis, diverse biological activities, structure-activity relationships, and the experimental methodologies used in its evaluation.

Synthesis of the Pyrimidine Core

The synthetic versatility of the pyrimidine ring system allows for the creation of diverse molecular architectures. A common and established method for constructing the pyrimidine core is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines.[4] Other notable methods include multicomponent reactions, which offer an efficient route to complex pyrimidine derivatives in a single step. For instance, a three-component reaction of an aldehyde, malononitrile, and benzamidine hydrochloride can yield pyrimidine-5-carbonitrile derivatives.[5] The reaction of α,β-unsaturated ketones with thiourea is another effective method for generating thiopyrimidine derivatives.[6]

A Spectrum of Biological Activities

Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, making them privileged scaffolds in drug discovery.[6][7][8] These activities include anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and cardiovascular effects.[8][9][10] The ability of the pyrimidine ring to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with various biological targets.[1]

Quantitative Insights into Biological Activity

The following tables summarize the in vitro biological activities of representative pyrimidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR/VEGFR | - | - | [11] |

| 2-(phenylamino)pyrimidines | EGFR (triple mutant) | - | 0.1-100 nM | [12] |

| Pyrazole-appended pyrimidines | - | A549 (Lung) | 0.80 ± 0.09 | [12] |

| HepG2 (Liver) | 0.11 ± 0.02 | [12] | ||

| U937 (Lymphoma) | 0.07 ± 0.01 | [12] | ||

| Y79 (Retinoblastoma) | 0.10 ± 0.02 | [12] | ||

| Pyrimidine-boronic acid derivatives | VCP/p97 | A549 (Lung) | 2.80 | [13] |

| RPMI8226 (Multiple Myeloma) | 0.86 | [13] | ||

| Aminopyrimidine derivative (RDS 344) | - | Various | - | [14] |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolo[3,2-d]pyrimidine derivatives | Staphylococcus aureus | - | [15] |

| Pseudomonas aeruginosa | - | [15] | |

| Escherichia coli | - | [15] | |

| Salmonella | - | [15] | |

| [1,5-a]pyrimidines | K. pneumoniae (MDR) | 1.95 - 15.62 | [16] |

| MRSA1 (MDR) | 0.98 - 7.81 | [16] |

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-1 | 2.5 - >100 | 0.04 - >285 | [16] |

| COX-2 | 0.04 - 0.36 | [16] | ||

| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | - | [16] |

| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | - | [16] |

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][7] For instance, in the context of dihydroorotate dehydrogenase inhibitors, an intact amide and imide group in the pyrimidine ring, along with a 6-carboxylic acid, are crucial for significant enzyme inhibition.[17] Furthermore, steric limitations at the 5-position have been observed, with a methyl group being the largest tolerated substituent.[17] In the case of antiherpetic pyrimidine nucleoside analogues, the broad specificity of virus-coded thymidine kinases allows for the selective phosphorylation of 5-substituted 2'-deoxyuridines, which is a key activation step.[18]

Signaling Pathways and Experimental Workflows

The mechanism of action of many pyrimidine-based drugs involves the modulation of key signaling pathways. For example, pyrimidine-based anticancer agents often target protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of downstream signaling cascades that control cell proliferation and survival.[19]

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.

The discovery and development of novel pyrimidine-based therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General workflow for pyrimidine-based drug discovery.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of pyrimidine compounds.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives[20]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

In Vitro Antiproliferative Assay (MTT Assay)[16][21]

Materials:

-

Human tumor cell lines

-

Human dermal fibroblasts (for cytotoxicity evaluation)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]

-

Treat the cells with various concentrations of the pyrimidine compounds (e.g., 10, 20, 30, 40, 50, and 60 µM) and a vehicle control for 24 and 48 hours.[20]

-

After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[16]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)[1]

Materials:

-

Test microorganism

-

Liquid growth medium (e.g., Mueller-Hinton broth)

-

96-well microtiter plates

-

Pyrimidine compound stock solution

Procedure:

-

Prepare a standardized suspension of the test microorganism.

-

Serially dilute the pyrimidine compound in the liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The pyrimidine scaffold continues to be a highly prolific source of new therapeutic agents. Its inherent biological activity, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry.[1][5] A thorough understanding of its structure-activity relationships, mechanisms of action, and the application of robust experimental methodologies are crucial for the continued development of innovative pyrimidine-based drugs to address a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. growingscience.com [growingscience.com]

- 6. wjarr.com [wjarr.com]

- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 11. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]

- 16. benchchem.com [benchchem.com]

- 17. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

The Versatile 2-Aminopyrimidine Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents. Its synthetic tractability and ability to form key hydrogen bond interactions with biological targets have made it a focal point in the design of kinase inhibitors, receptor antagonists, and various other therapeutic agents. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives against several important drug targets, offering insights into the rational design of potent and selective molecules. This guide will delve into specific case studies, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the field of drug discovery.

Targeting the Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer

Mutations in the epidermal growth factor receptor (EGFR) are key drivers in a significant subset of non-small cell lung cancers (NSCLC). While first-generation EGFR tyrosine kinase inhibitors (TKIs) were initially effective, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitated the development of next-generation inhibitors. The 2-aminopyrimidine scaffold has been instrumental in the design of potent and selective covalent inhibitors that can overcome this resistance.

A key strategy in targeting the mutant EGFR (e.g., L858R/T790M) involves the introduction of a Michael acceptor to form a covalent bond with a cysteine residue (Cys797) in the active site. The 2-aminopyrimidine core serves as a versatile hinge-binding motif.

Structure-Activity Relationship of 2-Aminopyrimidine Derivatives as EGFRL858R/T790M Inhibitors

A study focused on optimizing the Michael acceptor portion of these inhibitors revealed critical SAR insights. By modifying the electronic properties of the acrylamide moiety, researchers were able to fine-tune the reactivity and, consequently, the potency and selectivity of the compounds.[1]

| Compound | R Group (at α-position of Michael acceptor) | EGFRL858R/T790M IC50 (nM)[1] | NCI-H1975 Cell Proliferation IC50 (µM)[1] |

| Parent Compound | H | - | - |

| 8a | Cl | 3.9 | 0.75 |

Table 1: SAR of α-substituted Michael acceptors in 2-aminopyrimidine-based EGFR inhibitors.

The introduction of a chloro-group at the α-position of the Michael acceptor (compound 8a ) led to a potent inhibitor of the EGFRL858R/T790M mutant with an IC50 of 3.9 nM.[1] This compound also demonstrated significant anti-proliferative activity against the gefitinib-resistant NCI-H1975 cancer cell line (IC50 = 0.75 µM).[1] Importantly, this modification also conferred selectivity for the mutant EGFR over the wild-type (WT) form, a crucial aspect for minimizing off-target toxicity.[1]

Experimental Protocols

EGFR Kinase Assay: The inhibitory activity against EGFRL858R/T790M was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase.

-

Reaction Setup: The kinase reaction is performed in a buffer containing the EGFR enzyme, a biotinylated peptide substrate, ATP, and the test compound at varying concentrations.

-

Incubation: The reaction mixture is incubated at room temperature to allow for the phosphorylation of the substrate.

-

Detection: A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added.

-

Signal Reading: The plate is read on a suitable plate reader capable of TR-FRET measurements. The signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (NCI-H1975): The anti-proliferative activity of the compounds was assessed using the NCI-H1975 human lung adenocarcinoma cell line, which harbors the L858R and T790M EGFR mutations.

-

Cell Seeding: NCI-H1975 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: IC50 values are determined from the dose-response curves.

Logical Workflow for EGFR Inhibitor SAR

Caption: Logical workflow for the structure-activity relationship study of 2-aminopyrimidine based EGFR inhibitors.

Targeting Tropomyosin Receptor Kinase (TRK) in NTRK Fusion Cancers

Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of adult and pediatric cancers. This has led to the development of TRK inhibitors as a tumor-agnostic therapy. The 2,4-diaminopyrimidine scaffold, a close analog of the 2-aminopyrimidine core, has been explored for the development of potent pan-TRK inhibitors.

Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives as TRK Inhibitors

A rational drug design approach was employed to explore the SAR of 2,4-diaminopyrimidine derivatives as TRK inhibitors.[2] This study led to the identification of compound 19k as a potent pan-TRK inhibitor.[2] The SAR exploration focused on modifications at various positions of the scaffold to optimize interactions within the ATP-binding pocket of the TRK kinases.

| Compound | R1 | R2 | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | KM-12 Cell Proliferation IC50 (nM) |

| 19k | [Structure] | [Structure] | 1.2 | 0.8 | 0.5 | 15.6 |

Table 2: In vitro activity of the lead compound 19k. (Note: Specific R group structures for 19k are detailed in the source publication[2])

Compound 19k demonstrated low nanomolar inhibitory activity against all three TRK isoforms (TRKA, TRKB, and TRKC) and potent inhibition of proliferation in the KM-12 colorectal carcinoma cell line, which harbors an NTRK1 fusion.[2] Further studies showed that 19k induced apoptosis and inhibited the phosphorylation of TRK, thereby blocking downstream signaling pathways.[2]

Experimental Protocols

TRK Kinase Inhibition Assay: The inhibitory activity of the compounds against TRKA, TRKB, and TRKC was evaluated using a mobility shift assay.

-

Reaction Components: The assay mixture contains the respective TRK kinase, a fluorescently labeled peptide substrate, ATP, and the test compound.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.

-

Separation: The phosphorylated and unphosphorylated substrate peptides are separated based on their charge differences using microfluidic capillary electrophoresis.

-

Detection: The amount of phosphorylated and unphosphorylated peptide is quantified by fluorescence detection.

-

Data Analysis: The percent inhibition is calculated, and IC50 values are determined from dose-response curves.

Western Blot Analysis: To confirm the mechanism of action at a cellular level, western blotting was used to assess the inhibition of TRK phosphorylation.

-

Cell Lysis: KM-12 cells are treated with the test compound for a specified time, followed by cell lysis to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated TRK (p-TRK) and total TRK.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

TRK Signaling Pathway and Inhibitor Action

Caption: Simplified TRK signaling pathway and the inhibitory action of 2,4-diaminopyrimidine derivatives.

Modulating the Histamine H4 Receptor for Anti-Inflammatory and Analgesic Effects

The histamine H4 receptor (H4R) is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. Antagonists of the H4R are being investigated as potential treatments for inflammatory conditions and pain.

Structure-Activity Relationship of 2-Aminopyrimidine H4R Ligands

An SAR campaign starting from a high-throughput screening (HTS) hit led to the optimization of 2-aminopyrimidine derivatives as potent H4R antagonists.[3] Systematic modifications of the pyrimidine core and its substituents were performed to enhance potency.

| Compound | R4-substituent | R6-substituent | H4R Binding Ki (nM) |

| 3 | tert-Butyl | 4-Methylpiperazin-1-yl | - |

| 4 | 4-Cyanophenyl | 4-Methylpiperazin-1-yl | Potent |

Table 3: Key SAR modifications of 2-aminopyrimidine H4R antagonists. (Note: Specific Ki value for compound 4 is detailed in the source publication[3])

The initial hit was optimized to yield compound 3 (4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine).[3] A key breakthrough was achieved by replacing the 6-tert-butyl group with aromatic moieties. This led to the discovery of compound 4 (4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile), which exhibited high potency and was active in animal models of inflammation and pain.[3] This highlights the significant impact of the substituent at the 6-position of the pyrimidine ring on H4R affinity.[3]

Experimental Protocols

Radioligand Binding Assay: The affinity of the compounds for the H4R was determined using a radioligand binding assay.

-

Membrane Preparation: Cell membranes expressing the human H4R are prepared.

-

Assay Setup: The assay is performed in a buffer containing the cell membranes, a radiolabeled ligand (e.g., [3H]histamine), and the test compound at various concentrations.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified by liquid scintillation counting.

-

Data Analysis: The Ki (inhibitory constant) values are calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Models of Inflammation and Pain: The efficacy of the lead compounds was evaluated in relevant animal models.

-

Inflammation Model: An example is the carrageenan-induced paw edema model in rats or mice. The compound is administered prior to the injection of carrageenan into the paw, and the degree of swelling is measured over time.

-

Pain Model: A model such as the formalin test can be used to assess antinociceptive activity. The compound is administered before the injection of formalin into the paw, and the pain-related behaviors (e.g., licking, flinching) are quantified.

General Experimental Workflow for SAR Studies

Caption: A generalized workflow for a typical structure-activity relationship (SAR) study in drug discovery.

Conclusion

The 2-aminopyrimidine scaffold continues to be a cornerstone in modern medicinal chemistry. The case studies presented here on EGFR, TRK, and H4R targets underscore the versatility of this core structure and the power of systematic SAR studies. By carefully modifying the substituents around the pyrimidine ring, researchers can exquisitely tune the potency, selectivity, and pharmacokinetic properties of these derivatives to develop novel therapeutics for a wide range of diseases. The integration of rational design, chemical synthesis, and robust biological evaluation, as outlined in this guide, is essential for unlocking the full potential of this remarkable scaffold.

References

- 1. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(Boc-aminomethyl)pyrimidine: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Boc-aminomethyl)pyrimidine, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below describe a reliable two-step synthesis commencing from pyrimidine-2-carbaldehyde, involving a reductive amination followed by a Boc-protection step. A one-pot synthesis protocol is also presented as an efficient alternative. These procedures are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a privileged structure in numerous pharmaceuticals, and the Boc-protected aminomethyl group allows for facile deprotection and subsequent derivatization. This document details the chemical pathway and provides step-by-step instructions for its synthesis.

Reaction Scheme

The synthesis of this compound from pyrimidine-2-carbaldehyde can be achieved via a two-step process or a more streamlined one-pot procedure.

Figure 1. Reaction pathways for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocols described below.

| Step | Reagent/Parameter | Quantity (per 1 mmol of aldehyde) | Reaction Time (h) | Typical Yield (%) |

| Two-Step Synthesis | ||||

| Reductive Amination | Pyrimidine-2-carbaldehyde | 1.0 mmol | 12-24 | 70-85 |

| Ammonium Chloride (NH₄Cl) | 5.0 mmol | |||

| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 mmol | |||

| Methanol (MeOH) | 10 mL | |||

| Boc Protection | 2-(Aminomethyl)pyrimidine | 1.0 mmol | 2-4 | 90-98 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 mmol | |||

| Triethylamine (Et₃N) | 1.5 mmol | |||

| Dichloromethane (DCM) | 10 mL | |||

| One-Pot Synthesis | ||||

| Reductive Amination & Boc | Pyrimidine-2-carbaldehyde | 1.0 mmol | 12-24 | 65-80 |

| Protection | Ammonium Chloride (NH₄Cl) | 5.0 mmol | ||

| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 mmol | |||

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.2 mmol | |||

| Triethylamine (Et₃N) | 2.5 mmol | |||

| Methanol (MeOH) | 15 mL |

Experimental Protocols

Two-Step Synthesis

This protocol first describes the formation of the intermediate, 2-(aminomethyl)pyrimidine, followed by its protection with a Boc group.

Step 1: Reductive Amination of Pyrimidine-2-carbaldehyde

Figure 2. Workflow for the reductive amination of pyrimidine-2-carbaldehyde.

Materials:

-

Pyrimidine-2-carbaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanoborohydride (NaBH₃CN)[1]

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyrimidine-2-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford 2-(aminomethyl)pyrimidine.

Step 2: Boc Protection of 2-(Aminomethyl)pyrimidine

Figure 3. Workflow for the Boc protection of 2-(aminomethyl)pyrimidine.

Materials:

-

2-(Aminomethyl)pyrimidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(aminomethyl)pyrimidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.

One-Pot Synthesis

This protocol combines the reductive amination and Boc-protection steps into a single, efficient procedure.[2]

Figure 4. Workflow for the one-pot synthesis of this compound.

Materials:

-

Pyrimidine-2-carbaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of pyrimidine-2-carbaldehyde (1.0 eq) in methanol, add ammonium chloride (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C.

-

Slowly add sodium cyanoborohydride (1.5 eq) in portions.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the formation of the intermediate amine by TLC or LC-MS.

-

Once the reductive amination is complete, add triethylamine (2.5 eq) to the reaction mixture, followed by the dropwise addition of di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the formation of the final product.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium cyanoborohydride is toxic and should be handled with care. Quenching should be done cautiously to avoid the release of hydrogen cyanide gas, particularly in acidic conditions.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in this document provide reliable and reproducible methods for the synthesis of this compound. The choice between the two-step and one-pot synthesis will depend on the specific requirements of the research, including scale and desired purity. These application notes are intended to facilitate the work of researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols for Boc Protection of 2-(Aminomethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3] This application note provides detailed protocols and reaction conditions for the Boc protection of 2-(aminomethyl)pyrimidine, a valuable building block in the synthesis of diverse biologically active molecules.[1] The pyrimidine scaffold is a privileged structure in pharmaceuticals, and the ability to selectively protect its amino functionality is crucial for the elaboration of more complex molecular architectures.[1]

The reaction involves the treatment of 2-(aminomethyl)pyrimidine with di-tert-butyl dicarbonate (Boc₂O), a common and efficient reagent for introducing the Boc group.[2] The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc anhydride. This transformation is typically carried out in the presence of a base to facilitate the reaction.

Reaction Principle and Workflow

The fundamental reaction involves the nucleophilic substitution of the amine on the Boc anhydride. The general workflow for this transformation is outlined below.

Caption: General workflow for the Boc protection of 2-(aminomethyl)pyrimidine.

Data Presentation: Reaction Conditions and Outcomes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | 2-(aminomethyl)pyrimidine | 2-(aminomethyl)pyrimidine | 2-(aminomethyl)pyrimidine |

| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |

| Base | Triethylamine (TEA) | Sodium Hydroxide (NaOH) | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) / Water | Acetonitrile |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2 - 12 hours | 1 - 6 hours | 1 - 4 hours |

| Yield | Generally High (>80%) | Generally High (>85%) | Generally High (>90%) |

| Purity | Good to Excellent | Good to Excellent | Excellent |

| Notes | A common and versatile system. | Biphasic system, good for water-soluble starting materials. | DMAP can accelerate the reaction, leading to shorter times. |

Experimental Protocols

The following are detailed, generalized protocols for the Boc protection of 2-(aminomethyl)pyrimidine based on established methodologies for similar substrates.[2][4] Researchers should optimize these conditions for their specific needs.

Protocol 1: Boc Protection using Triethylamine in Tetrahydrofuran

Materials:

-

2-(aminomethyl)pyrimidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-